7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
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Overview
Description
7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans
Preparation Methods
The synthesis of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-component reaction involving aromatic aldehydes, 4-hydroxycoumarin, and phenacyl pyridinium bromide. This reaction is typically catalyzed by SiO2 nanoparticles under solvent-free conditions, making it an environmentally friendly process. The reaction is rapid, yields high amounts of the desired product, and requires low catalyst loading .
Chemical Reactions Analysis
7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate for synthesizing other complex molecules. In biology, it has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In medicine, it is being explored for its potential use in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one include other furobenzopyrans and coumarin derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one (Pinocembrin) and 5-Hydroxy-7-methoxyflavanone (Pinostrobin) are known for their antioxidant and anti-inflammatory properties . The uniqueness of 7-Methyl-3-phenyl-2,3-dihydro-4H-furo3,2-c
Properties
CAS No. |
673446-78-1 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
7-methyl-3-phenyl-2,3-dihydrofuro[3,2-c]chromen-4-one |
InChI |
InChI=1S/C18H14O3/c1-11-7-8-13-15(9-11)21-18(19)16-14(10-20-17(13)16)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3 |
InChI Key |
ORRGDFQDVPLLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(CO3)C4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
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